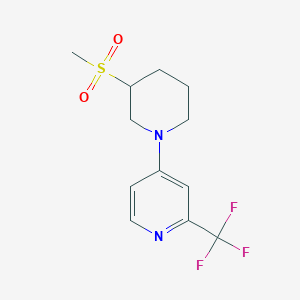
4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine is a synthetic organic compound characterized by a piperidine ring substituted with a methylsulfonyl group and a pyridine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylsulfonylpiperidine and 2-chloro-4-(trifluoromethyl)pyridine.
Reaction Steps:
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The trifluoromethyl group on the pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biology
Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biochemical Studies: Used as a probe to study enzyme-substrate interactions due to its distinct functional groups.
Medicine
Drug Development:
Industry
Agrochemicals: The compound’s derivatives are explored for their potential use as pesticides or herbicides.
Polymer Science: Utilized in the synthesis of polymers with specific properties for industrial applications.
Mechanism of Action
The mechanism by which 4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylsulfonylpiperidin-1-yl)-2-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-(3-Methylsulfonylpiperidin-1-yl)-2-methylpyridine: Contains a methyl group instead of a trifluoromethyl group.
4-(3-Methylsulfonylpiperidin-1-yl)-2-fluoropyridine: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-(3-Methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(3-methylsulfonylpiperidin-1-yl)-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-20(18,19)10-3-2-6-17(8-10)9-4-5-16-11(7-9)12(13,14)15/h4-5,7,10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZLOKTAWITAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(C1)C2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
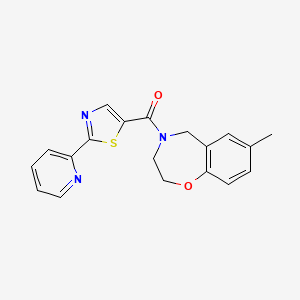
![N-methyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7059830.png)
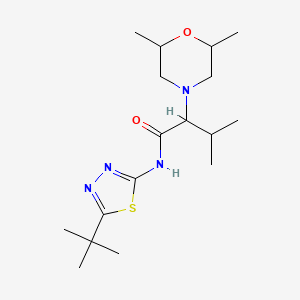
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(4-phenylphenyl)triazole-4-carboxamide](/img/structure/B7059860.png)
![1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7059864.png)
![2-[4-(Cyclopropylmethoxy)piperidin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B7059889.png)
![5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059893.png)
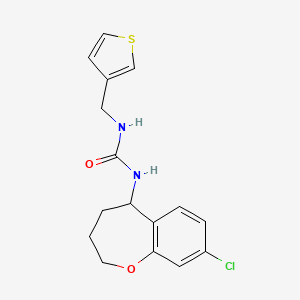
![1-[1-(4-cyano-5,6-dimethylpyridazin-3-yl)pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B7059896.png)
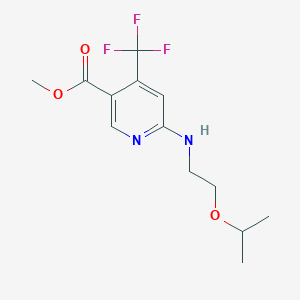
![5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(4-phenylphenyl)triazole-4-carboxamide](/img/structure/B7059925.png)
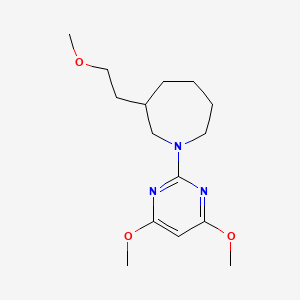
![2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide](/img/structure/B7059941.png)
![[2-(Methylamino)phenyl]-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B7059946.png)
